molecular formula C13H10 B8068396 2-(prop-2-yn-1-yl)naphthalene

2-(prop-2-yn-1-yl)naphthalene

Cat. No.: B8068396
M. Wt: 166.22 g/mol
InChI Key: QAECTWRJMQMUGK-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H10O It is a derivative of naphthalene, where a prop-2-ynyl group is attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(prop-2-yn-1-yl)naphthalene typically involves the reaction of naphthalene derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction proceeds via an SN2 mechanism, where the nucleophilic attack of the naphthalene derivative on the propargyl bromide leads to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(prop-2-yn-1-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the triple bond in the prop-2-ynyl group to a double or single bond.

    Substitution: The compound can undergo electrophilic substitution reactions on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alkenyl or alkyl derivatives.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

2-(prop-2-yn-1-yl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The prop-2-ynyl group can undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

    2-Prop-2-yn-1-yloxy-naphthalene: Similar structure but with an oxygen atom linking the prop-2-ynyl group to the naphthalene ring.

    2-Prop-2-yn-1-yl-naphthalene-1,4-dione: Contains a dione group on the naphthalene ring.

Uniqueness: 2-(prop-2-yn-1-yl)naphthalene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. The presence of the prop-2-ynyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

2-prop-2-ynylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10/c1-2-5-11-8-9-12-6-3-4-7-13(12)10-11/h1,3-4,6-10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAECTWRJMQMUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of Mg powder (5.3 mmol) and one piece of iodine in THF (4 ml) is added 2-bromonaphthalene (4.6 mmol) in THF (2 ml) at room temperature and the mixture is stirred at 85° C. for 0.5 h. Copper(I) bromide (0.32 mmol) is added at room temperature then methoxyallene (4.6 mmol) in THF (3 ml) is added at 0° C. and the mixture is stirred at room temperature for 2 h. The mixture is poured into saturated ammonium chloride, extracted with AcOEt. The organic layer is washed with brine, dried over sodium sulfate and concentrated. Chromatography on silica gel (n-hexane:AcOEt=20:1) gives the product in 18% yield. Rf=0.5 (n-hexane:AcOEt=10:1)
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Mg
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5.3 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(prop-2-yn-1-yl)naphthalene
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2-(prop-2-yn-1-yl)naphthalene
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2-(prop-2-yn-1-yl)naphthalene
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2-(prop-2-yn-1-yl)naphthalene
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2-(prop-2-yn-1-yl)naphthalene
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2-(prop-2-yn-1-yl)naphthalene

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